molecular formula C9H9N3O B124586 N'-Hydroxy-1H-indole-3-carboximidamide CAS No. 95649-37-9

N'-Hydroxy-1H-indole-3-carboximidamide

Cat. No. B124586
CAS RN: 95649-37-9
M. Wt: 175.19 g/mol
InChI Key: GLODAUYNZPGORS-UHFFFAOYSA-N
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Description

“N’-Hydroxy-1H-indole-3-carboximidamide” is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance with a melting point between 166 - 169°C .


Molecular Structure Analysis

The InChI code for “N’-Hydroxy-1H-indole-3-carboximidamide” is 1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,9,11H,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“N’-Hydroxy-1H-indole-3-carboximidamide” is a solid substance with a melting point between 166 - 169°C . It has a molecular weight of 175.19 .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study by Melkonyan et al. (2008) described a simple route to synthesize various N-substituted 1-amino-1H-indole-3-carboxylates using copper(I)-catalyzed intramolecular N-arylation. This method can be applied for the preparation of N-monosubstituted and N-unsubstituted derivatives, highlighting a versatile approach to synthesize related compounds.
    • Huang, Liu, and Ding (2009) developed an efficient Ag(I)-catalyzed regioselective cyclization method to synthesize indole N-carboximidamides and N-carboximidoates. Their approach features high regioselectivity, mild reaction conditions, easily accessible starting materials, and good yields, which is significant for synthesizing compounds including N'-Hydroxy-1H-indole-3-carboximidamide (Huang et al., 2009).
  • Biological and Pharmaceutical Applications :

    • Research by Kim et al. (1997) on indole derivatives, such as those related to N'-Hydroxy-1H-indole-3-carboximidamide, found that these compounds acted as free radical scavengers. They demonstrated the ability to inhibit lipid peroxidation in rat liver microsomes, suggesting potential antioxidant properties (Kim et al., 1997).
    • A study by Li et al. (2012) investigated tetraindoles, closely related to N'-Hydroxy-1H-indole-3-carboximidamide, and their antiproliferative effects on human breast cancer cells. This study highlighted the potential of indole derivatives in cancer treatment (Li et al., 2012).
  • Material Science and Environmental Applications :

    • Wojciechowska et al. (2017) explored the use of hydrophobic N′-alkyloxypyridine-carboximidamides, chemically related to N'-Hydroxy-1H-indole-3-carboximidamide, for extracting copper(II) from chloride solutions. This application demonstrates the potential utility of these compounds in environmental and material science fields (Wojciechowska et al., 2017).

Safety And Hazards

The safety information available indicates that “N’-Hydroxy-1H-indole-3-carboximidamide” may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “N’-Hydroxy-1H-indole-3-carboximidamide” are not mentioned in the sources I found, indole derivatives are a focus of ongoing research due to their potential biological activities. It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N'-hydroxy-1H-indole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLODAUYNZPGORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421973
Record name N'-Hydroxy-1H-indole-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-1H-indole-3-carboximidamide

CAS RN

95649-37-9
Record name N'-Hydroxy-1H-indole-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Congdon, RG Fritzemeier, Y Kharel… - European journal of …, 2021 - Elsevier
… N′-hydroxy-1H-indole-3-carboximidamide (2a). Prepared from 1a according to general procedure A. Purification on a silica gel column with 0–10% MeOH in EtOAc produced 2a as a …
Number of citations: 6 www.sciencedirect.com

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